molecular formula C10H11BrO2 B8516275 Methyl 2-(bromomethyl)-3-methylbenzoate

Methyl 2-(bromomethyl)-3-methylbenzoate

Cat. No.: B8516275
M. Wt: 243.10 g/mol
InChI Key: ZQOXPOMGJPKOKK-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-methylbenzoate is a brominated aromatic ester with the molecular formula C9H9BrO2 and a molecular weight of 229.0 g/mol. Structurally, it features a methyl ester group at position 1, a bromomethyl (-CH2Br) substituent at position 2, and a methyl (-CH3) group at position 3 on the benzene ring (Figure 1). This compound is primarily used in organic synthesis as an intermediate, leveraging the bromomethyl group’s reactivity in nucleophilic substitution reactions (e.g., Suzuki couplings or alkylation) . Its electron-donating methyl group at position 3 may also influence regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-methylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(9(7)6-11)10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

ZQOXPOMGJPKOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)CBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiinflammatory Activities
Methyl 2-(bromomethyl)-3-methylbenzoate has been investigated for its potential as a bioactive compound. Research indicates that its derivatives exhibit significant antimicrobial and antiinflammatory properties. For instance, a study on quinazolin-4-one derivatives revealed that compounds synthesized from similar bromomethyl derivatives showed promising activity against various bacterial and fungal strains .

Case Study: Synthesis of Bioactive Compounds
In a synthesis protocol, this compound was utilized to prepare derivatives that were tested for biological activity. The results indicated that modifications to the bromomethyl group enhanced the compounds' efficacy against specific pathogens, showcasing its role as a precursor in drug development .

Analytical Chemistry

Derivatization for Enhanced Detection
The compound's unique structure allows it to be derivatized for improved detection in analytical methods. A notable case involved the derivatization of methyl 2-(bromomethyl)-6-nitrobenzoate, where researchers successfully converted the bromomethyl group into a more stable methyl group, facilitating better ionization for LC-MS analysis . This approach highlights the compound's versatility in analytical applications.

Table 1: Derivatization Results

Compound NameDetection MethodSensitivity (ng/mL)Ionization Stability
Methyl 2-(bromomethyl)-6-nitrobenzoateLC-MS1Low (half-life < 2h)
This compoundLC-MSTBDTBD

Material Science Applications

Synthesis of Functional Polymers
this compound serves as a key intermediate in the synthesis of functional polymers. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the incorporation of various functional groups into polymer matrices. This property is particularly useful in developing materials with tailored properties for specific applications .

Chemical Synthesis and Reactions

Reactivity and Synthesis Pathways
The compound can participate in various chemical reactions, including halogenation and nucleophilic substitutions. For example, it has been shown to react with boronic acids under palladium-catalyzed conditions to form arylated products, which are valuable in organic synthesis .

Table 2: Reaction Conditions for Synthesis

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionBoronic acid, Palladium catalystDME at room temperature65
HalogenationN-BromosuccinimideHeating under refluxQuantitative

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of methyl 2-(bromomethyl)-3-methylbenzoate are heavily influenced by its substituents. Below is a comparative analysis with structurally related benzoate esters:

Table 1: Key Properties of this compound and Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Hazards
This compound 2-Bromomethyl, 3-Methyl C9H9BrO2 229.0 High nucleophilic substitution (via -CH2Br) Skin/eye irritation, respiratory hazards
Methyl 2-methylbenzoate (M2MB) 2-Methyl C9H10O2 150.18 Moderate EAS activation Low toxicity, minimal hazards
Methyl 2-chlorobenzoate (M2CB) 2-Chloro C8H7ClO2 170.59 Moderate reactivity in EAS Less severe than bromo analogues
Methyl 3-bromo-4-methylbenzoate 3-Bromo, 4-Methyl C9H9BrO2 229.0 EAS deactivation (electron-withdrawing Br) Skin/eye irritation
Methyl 2-bromo-3-nitrobenzoate 2-Bromo, 3-Nitro C8H6BrNO4 260.04 Strong EAS deactivation (nitro group) Toxic, mutagenic concerns

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by AIBN, which decomposes under heat to generate free radicals. These radicals abstract a hydrogen atom from the methyl group at the 2-position of the aromatic ring, forming a benzylic radical. Subsequent reaction with NBS introduces a bromine atom, yielding the desired product. Key parameters include:

  • Solvent : Carbon tetrachloride (CCl₄) is preferred due to its inertness and ability to dissolve both reactants.

  • Temperature : Reflux conditions (≈76–80°C for CCl₄) ensure consistent radical generation.

  • Molar Ratios : A 1.2:1 molar ratio of NBS to starting ester ensures complete conversion.

Procedural Details

A representative protocol involves refluxing methyl 2-methyl-3-methylbenzoate (21 g, 109 mmol) in CCl₄ (300 mL) with NBS (23 g, 130 mmol) and AIBN (1.8 g, 11 mmol) for 12–18 hours. Post-reaction, the mixture is diluted with dichloromethane, washed with water to remove succinimide byproducts, dried over sodium sulfate, and concentrated under reduced pressure. This method achieves near-quantitative yields (98–100%).

Table 1: Optimization of Radical Bromination Conditions

ParameterOptimal ValueEffect on Yield
NBS Equivalents1.2 eqMaximizes conversion
AIBN Loading0.1 eqBalances initiation and cost
Reaction Time12–18 hoursEnsures completion
SolventCCl₄Enhances radical stability

Alternative Bromination Strategies

Photolytic Bromination

Patent literature describes bromination under UV light as an alternative to thermal initiation. This method avoids the use of AIBN, relying instead on light to generate radicals. For example, irradiating a solution of methyl 2-methyl-3-methylbenzoate and NBS in CCl₄ at 350–400 nm achieves comparable yields (90–95%). However, this approach requires specialized equipment and stringent control of light intensity, limiting its practicality for large-scale applications.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, DMSO-d₆) : Signals at δ 7.74 (t, 1H, aromatic), 5.03 (s, 2H, CH₂Br), and 3.92 (s, 3H, OCH₃) confirm the structure.

  • ¹³C NMR : Peaks at δ 165.8 (C=O), 135.2–125.4 (aromatic carbons), and 32.1 (CH₂Br) are diagnostic.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z = 273 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀BrO₂.

Industrial-Scale Considerations

Solvent Selection and Recycling

While CCl₄ is effective, its environmental toxicity necessitates substitution with greener solvents (e.g., dichloroethane) in modern setups. Continuous distillation systems enable solvent recovery, reducing costs and waste.

Catalyst Management

AIBN’s short half-life at high temperatures requires careful dosing to maintain radical flux without premature decomposition. Immobilized radical initiators (e.g., polymer-bound AIBN) are under investigation to improve recyclability.

Challenges and Mitigation Strategies

Byproduct Formation

Succinimide and unreacted NBS are primary byproducts. Washing with aqueous sodium bicarbonate (5% w/v) effectively removes these impurities.

Stability of the Product

The benzylic bromide is prone to hydrolysis. Storage under anhydrous conditions at –20°C in amber vials extends shelf life.

Comparative Analysis of Methods

Table 2: Bromination Method Comparison

MethodYield (%)ScalabilityCost Efficiency
NBS/AIBN in CCl₄98–100HighModerate
Photolytic Bromination90–95ModerateHigh
PBr₃ Route70–80*LowLow
*Theoretical estimate based on analogous reactions.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Methyl 2-(bromomethyl)-3-methylbenzoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.
  • First Aid :
  • Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention .
  • Toxicity Note : Limited toxicological data exist for brominated analogs; assume acute toxicity and handle with caution .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with methyl 3-methylbenzoate. Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 2 : Optimize reaction conditions (60–80°C, 12–24 hours). Monitor via TLC.
  • Purification : Use column chromatography (hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (e.g., δ ~4.8 ppm for -CH₂Br) .
  • Yield Challenges : Competing bromination at other positions may occur; adjust NBS stoichiometry to 1.1 equivalents .

Q. How can the purity and structure of this compound be verified post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H NMR : Look for signals at δ 3.9–4.0 ppm (ester -OCH₃), δ 4.6–4.8 ppm (-CH₂Br), and aromatic protons (δ 7.2–7.8 ppm) .
  • ¹³C NMR : Expect peaks at ~170 ppm (ester C=O) and ~30 ppm (-CH₂Br) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • Melting Point : Compare with literature values (if available for analogs, e.g., chloro-substituted derivatives melt at 75–77°C ).

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-bromination) be minimized during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperature below 80°C to suppress radical chain termination or elimination pathways .
  • Radical Quenchers : Add inhibitors like BHT (butylated hydroxytoluene) to limit undesired radical propagation.
  • Stoichiometry : Use NBS in slight excess (1.05–1.1 eq.) to avoid dibromination. Monitor via GC-MS for byproducts .

Q. What strategies address steric hindrance effects from the 3-methyl group during functionalization?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactivity at the bromomethyl site.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Computational Modeling : Perform DFT calculations to predict transition-state geometries and optimize reaction pathways (e.g., Gaussian09 with B3LYP/6-31G**) .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Heat Dissipation : Use jacketed reactors to control exothermic bromination steps.
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Yield Optimization : Conduct DoE (Design of Experiments) to refine parameters like stirring rate and reagent addition time .

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